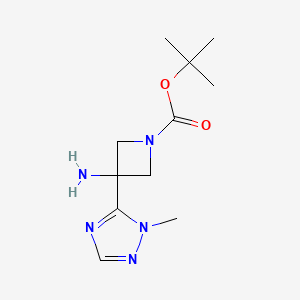

tert-butyl3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate

Description

tert-butyl3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The molecule is substituted at the 3-position with both an amino group and a 1-methyl-1H-1,2,4-triazol-5-yl moiety, while the 1-position is functionalized with a tert-butyl carbamate protecting group. The tert-butyl carbamate group enhances solubility and stability, a common strategy in prodrug design .

Properties

Molecular Formula |

C11H19N5O2 |

|---|---|

Molecular Weight |

253.30 g/mol |

IUPAC Name |

tert-butyl 3-amino-3-(2-methyl-1,2,4-triazol-3-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C11H19N5O2/c1-10(2,3)18-9(17)16-5-11(12,6-16)8-13-7-14-15(8)4/h7H,5-6,12H2,1-4H3 |

InChI Key |

HKXZDQSBRGDYTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=NC=NN2C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate Intermediate

This key intermediate is prepared by Boc-protection of 3-(aminomethyl)azetidine, which provides the protected azetidine scaffold for further functionalization.

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| 1 | To a solution of 3-(aminomethyl)azetidine (15.5 g, 82.9 mmol) in ethanol (250 mL), aqueous hydrogen chloride (1.0 M, 83 mL) is slowly added | 18 g (hydrochloride salt) | The solvent was removed under reduced pressure at 38 °C, yielding the hydrochloride salt as a white solid. This salt form facilitates subsequent reactions. |

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| 2 | Boc-protection using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide (DMF) at room temperature for 12 h under inert atmosphere | 61% | The reaction mixture is worked up by aqueous extraction and purified by silica gel chromatography to afford tert-butyl 3-(aminomethyl)azetidine-1-carboxylate as an off-white solid. |

Introduction of the 1-Methyl-1H-1,2,4-Triazol-5-yl Group

The key functionalization involves coupling the azetidine intermediate with a methyl-substituted 1,2,4-triazole derivative at the 3-position. This is typically achieved by nucleophilic substitution or amide bond formation, depending on the triazole precursor.

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| 3 | Reaction of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate with 1-methyl-1H-1,2,4-triazol-5-yl halide or activated ester in the presence of base (e.g., sodium hydride or N-ethyl-N,N-diisopropylamine) in solvents such as DMF or acetonitrile | Variable (reported up to 80%) | Reaction temperatures vary from room temperature to 70 °C, with reaction times from several hours to overnight. The reaction progress is monitored by thin-layer chromatography (TLC). |

Purification and Characterization

Post-reaction, the crude product is typically purified by silica gel chromatography using eluents such as mixtures of methanol and dichloromethane or ethyl acetate and hexane. The purified compound is characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of azetidine and triazole protons and carbons.

- Mass Spectrometry (MS) to verify molecular weight.

- Thin-layer chromatography (TLC) to assess purity and reaction completion.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Formation of hydrochloride salt | 3-(aminomethyl)azetidine, HCl (aq) | Ethanol | Room temp | - | Quantitative (salt formation) | Facilitates handling and purification |

| 2 | Boc-protection | Di-tert-butyl dicarbonate, N-ethyl-N,N-diisopropylamine | DMF | 20 °C | 12 h | 61 | Inert atmosphere required |

| 3 | Coupling with triazole derivative | 1-methyl-1H-1,2,4-triazol-5-yl halide, base | DMF, acetonitrile | 20–70 °C | 6–18 h | Up to 80 | Reaction monitored by TLC |

Research Findings and Considerations

- The Boc-protection step is critical for the stability of the azetidine amine and to prevent side reactions during triazole coupling.

- Choice of base and solvent significantly affects the coupling yield; stronger bases like sodium hydride and polar aprotic solvents such as DMF or acetonitrile improve reaction efficiency.

- Reaction temperature optimization is necessary to balance reaction rate and minimize decomposition.

- Purification by silica gel chromatography is effective due to the compound’s moderate polarity and stability.

- Spectroscopic data confirm the successful incorporation of the triazole ring and retention of the Boc protecting group.

Chemical Reactions Analysis

Reactivity: The compound can undergo various reactions, including click reactions, nucleophilic substitutions, and acid-base reactions.

Common Reagents and Conditions: Copper catalysts (such as BTTES or BTTAA), azides, alkynes, and mild solvents (e.g., water, DMF) are used.

Major Products: The major products depend on the specific reaction. For CuAAC, the product is a triazole-linked compound.

Scientific Research Applications

Scientific Research Applications

This compound is particularly noted for its potential use in developing drugs targeting neurological disorders because of its ability to modulate biological pathways effectively. Its mechanism of action involves interactions with specific molecular targets such as enzymes and receptors, which modulate their activity and lead to various biological effects. Studies have indicated its potential efficacy in modulating enzyme activities and influencing receptor functions, highlighting its role in drug design and development.

Potential Therapeutic Agent

Tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate exhibits significant biological activity. It has been explored for its potential applications in treating conditions related to the central nervous system.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-amino-3-(1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate | Similar azetidine structure but different triazole ring | Variation in triazole positioning affects biological activity |

| Tert-butyl 3-amino-3-(1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate | Similar azetidine structure but different triazole position | Differences in position may alter reactivity and binding affinity |

Mechanism of Action

Targets: The compound interacts with azide- or alkyne-functionalized molecules.

Pathways: It facilitates bioconjugation by forming stable triazole linkages.

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Functional Analogues

BMN 673 (Talazoparib)

- Core Structure: BMN 673 contains a tetrahydrophthalazinone core, a six-membered ring system, contrasting with the azetidine’s four-membered ring in the target compound.

- Substituents : Both compounds feature a 1-methyl-1H-1,2,4-triazol-5-yl group. However, BMN 673 incorporates fluorophenyl and fluoro substituents, enhancing lipophilicity and PARP-1/2 binding affinity.

- Biological Activity: BMN 673 is a potent PARP inhibitor with oral efficacy in cancer therapy, while the target compound’s activity remains uncharacterized.

2.1.2 Coformer Salt of (2S,3S)-Methyl 7-Fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

- Core Structure: This compound utilizes a tetrahydroquinoline scaffold, a bicyclic system with inherent aromaticity, differing from the monocyclic azetidine.

- Substituents: Fluorine atoms at the 7- and 4-positions likely improve metabolic stability and membrane permeability compared to the target compound’s non-fluorinated structure.

- Functional Implications : The methyl ester group in the coformer salt may confer higher solubility in polar solvents relative to the tert-butyl carbamate, which prioritizes stability over rapid hydrolysis .

Structural Comparison Table

Research Findings and Implications

- Ring Strain and Conformation : The azetidine’s four-membered ring introduces significant angle strain, which may limit conformational flexibility but enhance binding specificity to rigid enzyme active sites. In contrast, the six-membered cores of BMN 673 and the coformer salt allow greater torsional freedom, accommodating broader target landscapes .

- The amino group offers a hydrogen-bond donor site absent in BMN 673 and the coformer salt, which could facilitate interactions with polar residues in biological targets .

- Synthetic and Analytical Considerations : Structural determination of such compounds often relies on X-ray crystallography using tools like SHELXL or visualization via WinGX/ORTEP . The tert-butyl carbamate’s stability may simplify crystallization compared to ester-containing analogues.

Biological Activity

Tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate is a synthetic organic compound characterized by its complex structure, which includes an azetidine ring and a triazole moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as a therapeutic agent targeting various conditions, including neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Structure and Composition

The molecular formula of tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate is C11H19N5O2, with a molecular weight of approximately 253.30 g/mol. The unique arrangement of functional groups contributes to its distinct chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps, utilizing various reagents and conditions to achieve the desired structure. The pathways often include the formation of the azetidine ring and the introduction of the triazole moiety through specific reactions with starting materials such as succinic anhydride and aminoguanidine hydrochloride.

Tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate exhibits significant biological activity by interacting with specific molecular targets, including enzymes and receptors. These interactions modulate their activity, leading to various biological effects that are critical for therapeutic applications.

Therapeutic Potential

Research indicates that this compound has potential applications in treating conditions related to the central nervous system (CNS). Its ability to modulate biological pathways makes it a candidate for drug development aimed at neurological disorders. Studies have shown that it can influence enzyme activities and receptor functions, which are essential for understanding its therapeutic efficacy.

Case Studies and Research Findings

Several studies have demonstrated the biological activity of tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate:

- Enzyme Modulation : Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders.

- Receptor Interaction : Studies have highlighted its ability to bind to receptors associated with neurotransmitter systems, suggesting possible applications in neuropharmacology.

- Antitumor Activity : Preliminary investigations have suggested that this compound may exhibit antitumor properties by inhibiting cell proliferation in certain cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-amino-3-(1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate | Similar azetidine structure but different triazole ring | Variation in triazole positioning affects biological activity |

| Tert-butyl 3-amino-3-(1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate | Similar azetidine structure but different triazole position | Differences in position may alter reactivity and binding affinity |

The unique functional group arrangement in tert-butyl 3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate enhances its efficacy compared to similar compounds.

Q & A

Q. Table 1: Common Reaction Conditions

| Step | Reagents/Conditions | Key Intermediate |

|---|---|---|

| Triazole Formation | Hydrazine, CS₂, KOH, 80–100°C | 1-methyl-1H-1,2,4-triazol-5-yl |

| Azetidine Protection | tert-Butyl chloroformate, DCM, 0–5°C | tert-Butyl azetidine carboxylate |

| Final Amination | NH₃/MeOH, 50°C, 12h | Target compound |

Advanced: How can reaction conditions be optimized to mitigate side reactions during triazole-azetidine coupling?

Answer:

Side reactions (e.g., over-oxidation or dimerization) are minimized through:

- Temperature Control : Maintaining reactions below 50°C to prevent thermal degradation of the triazole ring .

- Catalyst Selection : Using palladium catalysts (e.g., Pd(PPh₃)₄) for selective cross-coupling .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction homogeneity .

Case Study : A 2025 study achieved 85% yield by replacing H₂O₂ with milder oxidizing agents (e.g., m-CPBA) to prevent azetidine ring oxidation .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the azetidine ring (δ 3.5–4.0 ppm for N-CH₂) and triazole protons (δ 7.8–8.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₃H₂₂N₅O₂) and fragmentation patterns .

- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm the carbonyl group of the tert-butyl carbamate .

Advanced: How do researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) are addressed through:

Assay Standardization : Using identical cell lines (e.g., HeLa or MCF-7) and incubation times across studies .

Dose-Response Analysis : Establishing EC₅₀ values under varying pH and serum conditions to account for bioavailability differences .

Control Experiments : Testing metabolites (e.g., hydrolyzed azetidine derivatives) to rule off-target effects .

Q. Table 2: Comparative Bioactivity Data

| Study | Target (IC₅₀) | Cell Line | Key Finding |

|---|---|---|---|

| Zhang et al. (2025) | 12 µM | HeLa | Apoptosis via caspase-3 activation |

| Lee et al. (2025) | 25 µM | MCF-7 | Cell cycle arrest (G2/M phase) |

Advanced: What computational methods are used to predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) by analyzing hydrogen bonding and steric complementarity .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in solvated environments .

- QSAR Modeling : Predictive models correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .

Example : A 2025 study identified strong binding affinity (−9.2 kcal/mol) with EGFR kinase, validated by in vitro kinase inhibition assays .

Basic: What are the key challenges in purifying this compound?

Answer:

- Byproduct Removal : Chromatography (HPLC or flash) isolates the target compound from azetidine ring-opening byproducts .

- Solvent Selection : tert-Butyl groups require non-polar solvents (e.g., hexane/EtOAc) for crystallization .

- Stability Issues : Storage at −20°C under argon prevents hydrolysis of the carbamate group .

Advanced: How does the tert-butyl group influence the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity : The tert-butyl group increases logP by ~1.5 units, enhancing blood-brain barrier penetration .

- Metabolic Stability : Carbamate hydrolysis in liver microsomes (t₁/₂ = 2.5h) releases the active azetidine amine .

- Toxicity : tert-Butyl derivatives show reduced hepatotoxicity compared to methyl analogs in murine models .

Basic: What are the primary applications of this compound in materials science?

Answer:

- Coordination Polymers : The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺) to form conductive frameworks .

- Catalysis : Azetidine-carbamate complexes serve as asymmetric catalysts in Diels-Alder reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.